![molecular formula C20H21ClN4O3 B213498 3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)
3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 is a potent inhibitor of spleen tyrosine kinase (SYK) and has been shown to exhibit promising results in preclinical studies.
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by inhibiting the activity of SYK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. SYK is involved in several cellular processes, including cell proliferation, differentiation, and survival. Inhibition of SYK activity by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit several biochemical and physiological effects in preclinical studies. Inhibition of SYK activity by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell activation and proliferation. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its potency, selectivity, and solubility. TAK-659 has been shown to be highly selective for SYK and exhibits potent inhibitory activity at nanomolar concentrations. TAK-659 is also highly soluble in water, which makes it suitable for in vitro and in vivo experiments. However, the limitations of TAK-659 include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
The potential applications of TAK-659 in drug development are vast, and several future directions can be explored. One of the most promising areas of research is the development of TAK-659 as a therapeutic agent for the treatment of cancer. TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies, and its efficacy in clinical trials needs to be evaluated. Another area of research is the development of TAK-659 as a therapeutic agent for the treatment of autoimmune disorders, such as rheumatoid arthritis. The potential of TAK-659 as a therapeutic agent for other diseases, such as inflammatory bowel disease, also needs to be explored. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
Conclusion
In conclusion, TAK-659 is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. TAK-659 is a potent inhibitor of SYK and has been shown to exhibit promising results in preclinical studies. The synthesis of TAK-659 involves several steps, and the compound has been synthesized using different methods. TAK-659 has several advantages for lab experiments, including its potency, selectivity, and solubility. The potential applications of TAK-659 in drug development are vast, and several future directions can be explored.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the formation of a triazole ring, amidation, and coupling reactions. The synthesis of TAK-659 has been described in detail in several research articles, and the compound has been synthesized using different methods. One of the most commonly used methods involves the reaction of 3-(1-adamantyl)-4-aminotriazole with 3-chlorobenzoic acid followed by amidation and coupling reactions.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. TAK-659 has also been shown to be effective in treating autoimmune disorders, such as rheumatoid arthritis, by inhibiting the activity of SYK.
Propiedades
Nombre del producto |
3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid |
|---|---|
Fórmula molecular |
C20H21ClN4O3 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
3-[[3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H21ClN4O3/c21-18-22-11-25(24-18)20-8-12-4-13(9-20)7-19(6-12,10-20)17(28)23-15-3-1-2-14(5-15)16(26)27/h1-3,5,11-13H,4,6-10H2,(H,23,28)(H,26,27) |
Clave InChI |
FFDWDASEQLUTRC-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC(=C5)C(=O)O |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC(=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



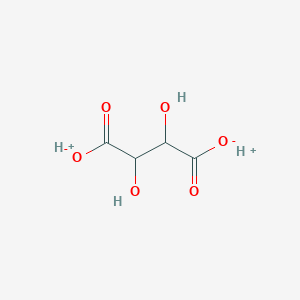
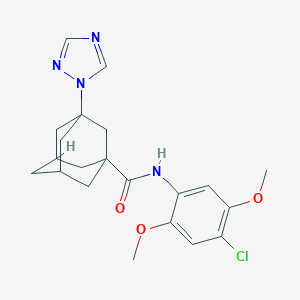
![4-chloro-1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213501.png)
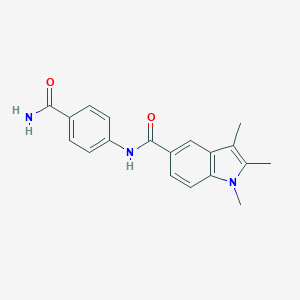
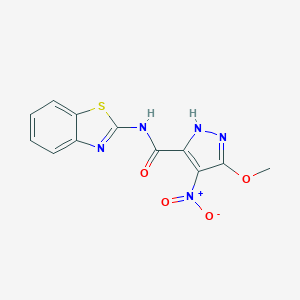
![2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B213505.png)
![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)
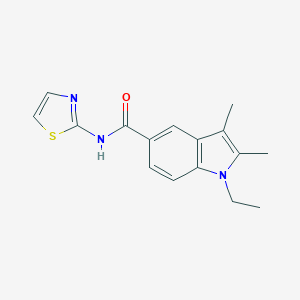
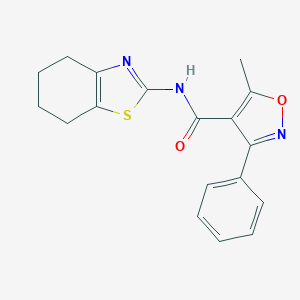
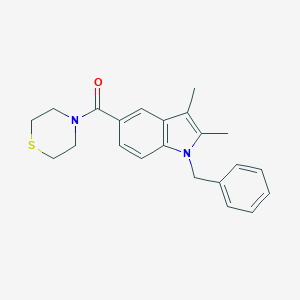
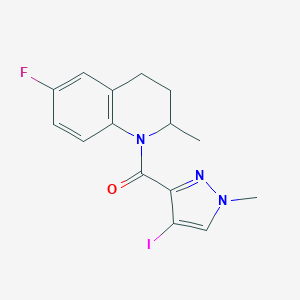
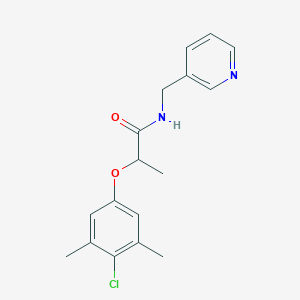
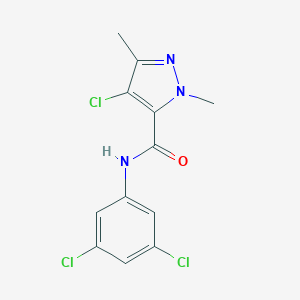
![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)